molecular formula C24H17N3O5 B2835562 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-27-3

4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2835562
CAS No.: 862808-27-3
M. Wt: 427.416
InChI Key: JRVAOFQTMWJHTI-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-Benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are pathogenic and can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant colonies, thereby making them more susceptible to antibacterial treatment .

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation and maintenance in bacteria.

Pharmacokinetics

Based on its structural similarity to other sulfonamide and benzodioxane compounds, it can be hypothesized that it may have good absorption and distribution characteristics, moderate metabolism, and efficient excretion . These properties could contribute to its bioavailability and efficacy as an antibacterial agent.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis, leading to a reduction in their pathogenicity . This makes the bacteria more susceptible to antibacterial treatment and can help in the management of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also impact the compound’s activity .

Biochemical Analysis

Biochemical Properties

The 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with various biomolecules. It has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis . The compound was found to be the best antibacterial agent against B. subtilis and second most-active against E. coli .

Cellular Effects

The compound has shown to have effects on various types of cells. It has been found to have strong effects on HepG2 cell line, WI-38 cell line, and VERO cell line . It also has strong effects on MCF-7 cell line .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to have long-term effects on cellular function .

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors .

Transport and Distribution

It is known that it interacts with various transporters and binding proteins .

Subcellular Localization

It is known that it is directed to specific compartments or organelles .

Properties

IUPAC Name

4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c28-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(29)25-24-27-26-23(32-24)18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVAOFQTMWJHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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